molecular formula C18H17N3O4S B1659899 ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate CAS No. 69123-52-0

ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate

Cat. No.: B1659899
CAS No.: 69123-52-0
M. Wt: 371.4 g/mol
InChI Key: ZLJNILWPDOTKOC-UHFFFAOYSA-N
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Description

ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate is C18H17N3O4SC_{18}H_{17}N_{3}O_{4}S, with a molecular weight of approximately 357.37 g/mol. The structure includes a benzothiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. This compound has been investigated for its potential to induce apoptosis in cancer cells. For instance, research has shown that derivatives of benzothiazole can inhibit tumor growth by triggering programmed cell death pathways .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. Studies have demonstrated that benzothiazole derivatives can effectively combat various bacterial strains and fungi. This property is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

There is growing evidence supporting the anti-inflammatory effects of benzothiazole derivatives. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. This compound was among the compounds tested, showing a significant reduction in cell viability at micromolar concentrations. The mechanisms involved were linked to the activation of caspase pathways, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .

Mechanism of Action

The mechanism of action of ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methoxy and carbamoyl groups enhance its solubility and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate, also known as F065-4300, is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O6S2C_{19}H_{22}N_{4}O_{6}S_{2}. The compound features a complex structure that includes a benzothiazole moiety known for its diverse biological activities.

Structural Representation

  • IUPAC Name : this compound
  • SMILES : CCOC(c1cc(S(N(C)CC(Nc2nc(ccc(OC)c3)c3s2)=O)(=O)=O)cn1C)=O
  • InChI Key : MDL Number (MFCD)

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. Research conducted on various cancer cell lines has shown promising results:

Cell Line IC50 (µM) Effect
A4312.5Inhibition of proliferation
A5493.0Induction of apoptosis
H12994.0Cell cycle arrest

In a study evaluating the effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299), it was found that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 µM. The mechanism involved the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays using mouse monocyte macrophages (RAW264.7) showed that treatment with this compound resulted in a significant reduction of inflammatory cytokines IL-6 and TNF-α:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-615080
TNF-α12060

These findings suggest that the compound could be beneficial in treating conditions characterized by inflammation, potentially offering a dual-action approach in therapy .

Study on Benzothiazole Derivatives

A recent study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its potent anticancer effects against multiple cell lines. The study utilized various assays such as MTT for proliferation assessment and flow cytometry for apoptosis evaluation .

Mechanistic Insights

The mechanistic studies revealed that the compound not only inhibited cancer cell growth but also affected the migration capabilities of these cells in wound healing assays. This indicates its potential role in preventing metastasis .

Properties

IUPAC Name

ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-3-25-16(22)11-4-6-12(7-5-11)19-17(23)21-18-20-14-9-8-13(24-2)10-15(14)26-18/h4-10H,3H2,1-2H3,(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJNILWPDOTKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314959
Record name F0327-0028
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69123-52-0
Record name NSC290499
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0327-0028
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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